molecular formula C7H7F3N2O2 B1524883 2,2,2-trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate CAS No. 1311316-93-4

2,2,2-trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate

Cat. No.: B1524883
CAS No.: 1311316-93-4
M. Wt: 208.14 g/mol
InChI Key: BAQUXLNZMWDXLK-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate ( 1311316-93-4) is a high-purity chemical building block for research and development applications. This compound has a molecular formula of C7H7F3N2O2 and a molecular weight of 208.14 g/mol . It is recognized as a valuable synthon in organic synthesis and medicinal chemistry, particularly for introducing the 1-methyl-1H-imidazole-2-carboxylate moiety into more complex molecules. The presence of the trifluoroethyl ester group can enhance the properties of target compounds, such as their metabolic stability and lipophilicity. Researchers utilize this building block in the synthesis of various advanced intermediates. Please handle with care; this product has hazard statements H315, H319, and H335, indicating it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment should be worn. This product is intended for research purposes and is strictly for laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2,2,2-trifluoroethyl 1-methylimidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2/c1-12-3-2-11-5(12)6(13)14-4-7(8,9)10/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQUXLNZMWDXLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 2,2,2-trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate typically involves:

  • Formation of the imidazole ring or functionalized imidazole intermediates.
  • Introduction of the 2,2,2-trifluoroethyl moiety, often via nucleophilic substitution or amidation.
  • Esterification at the 2-position of the imidazole ring to form the carboxylate ester.

Preparation of Imidazole Derivatives and Esterification

According to a European patent (EP2050736A1), imidazole derivatives can be synthesized by chlorination of a precursor compound followed by reaction with an imidazole derivative. Specifically, chlorination agents such as thionyl chloride or phosphorus oxychloride (POCl3) are used to activate the carboxyl group or related functionalities, facilitating nucleophilic attack by imidazole derivatives to form the imidazole core structure.

  • Chlorination Step : Conducted neat or in toluene at 20–80 °C.
  • Imidazole Coupling : Reaction of the chlorinated intermediate with 1-methylimidazole or its derivatives to form the desired imidazole carboxylate.

Esterification to introduce the 2,2,2-trifluoroethyl group can be achieved by reacting the corresponding acid chloride or activated carboxylic acid intermediate with 2,2,2-trifluoroethanol under basic or acidic conditions.

Use of 2,2,2-Trifluoroethylamine Derivatives in Synthesis

An alternative approach involves the use of 2,2,2-trifluoroethylamine or its derivatives as nucleophiles for amide or ester bond formation. A patent (EP2621894B1) describes the preparation of carboxylic acid amides by reacting carboxylic acids or their esters/anhydrides/halides with amines, including 2,2,2-trifluoroethylamine, in the presence of coupling reagents and bases.

This method can be adapted for ester formation by substituting amines with alcohols such as 2,2,2-trifluoroethanol.

Stepwise Synthesis Example from Literature

A detailed synthetic route for trifluoromethyl-containing imidazole esters involves:

  • Nucleophilic Aromatic Substitution : Using 2,2,2-trifluoroethylamine hydrochloride to substitute on aromatic nitro compounds with high yields (up to 95%).
  • Regioselective Reduction : Conversion of nitro groups to amines using sodium dithionite in ethanol (81% yield).
  • Amide Formation : Reaction with glutaric anhydride to introduce side chains (92% yield).
  • Intramolecular Cyclization : Using concentrated hydrochloric acid at room temperature to form the imidazole ring.
  • Esterification : Introduction of the trifluoroethyl ester group by reaction with trifluoroethanol derivatives.

This method provides a robust and scalable pathway to trifluoroethyl-substituted imidazole carboxylates.

Comparative Data Table of Preparation Methods

Method Description Key Reagents/Conditions Yield (%) Notes
Chlorination + Imidazole Coupling Thionyl chloride or POCl3, 20–80 °C, toluene Not specified Suitable for diverse imidazole derivatives
Amide/Ester Formation via Coupling Reagents Carboxylic acid derivatives + 2,2,2-trifluoroethylamine/alcohol + base Not specified Includes hydrogenolysis and salt formation steps
N-Methylimidazole-Promoted Cyclization N-methylimidazole, dichloromethane, −30 °C to RT Up to 85% Efficient ring closure and trifluoroethyl incorporation
Nucleophilic Aromatic Substitution + Cyclization 2,2,2-Trifluoroethylamine hydrochloride, Na2S2O4, HCl 81–95% High-yield, regioselective, scalable

Research Findings and Notes

  • The inductive effect of the trifluoromethyl group significantly influences reactivity and stability of intermediates, often enhancing yields and selectivity in nucleophilic substitution and cyclization reactions.
  • Use of 2,2,2-trifluoroethylamine hydrochloride as a nucleophile improves reaction efficiency compared to free amine forms.
  • Control of temperature and pH during cyclization and esterification steps is critical to obtaining high-purity products.
  • Catalysts such as palladium on carbon are sometimes used for reduction steps in multi-step syntheses involving trifluoroethyl groups.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The trifluoroethyl group can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester bond can be hydrolyzed to yield 1-methyl-1H-imidazole-2-carboxylic acid and 2,2,2-trifluoroethanol.

    Oxidation and reduction: The imidazole ring can participate in redox reactions, leading to the formation of different oxidation states.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) can facilitate the substitution reactions.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can promote the hydrolysis of the ester bond.

    Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used for redox reactions.

Major Products Formed

    Nucleophilic substitution: Depending on the nucleophile used, various substituted imidazole derivatives can be formed.

    Hydrolysis: The major products are 1-methyl-1H-imidazole-2-carboxylic acid and 2,2,2-trifluoroethanol.

    Oxidation and reduction: Different oxidation states of the imidazole ring can be achieved, leading to various imidazole derivatives.

Scientific Research Applications

Scientific Research Applications

TFEMI has been investigated for various applications in scientific research:

Medicinal Chemistry

TFEMI is explored for its potential antiviral and anticancer properties. Studies have shown that imidazole derivatives can exhibit significant biological activity against viral infections and cancer cell lines.

  • Case Study: A study screened several imidazole derivatives, including TFEMI, for antiviral activity against influenza and herpes viruses. Results indicated promising candidates for further development as antiviral drugs.

Biochemical Research

The compound plays a role in enzyme kinetics and mechanisms. Its interactions with enzymes can alter metabolic pathways, making it a candidate for studying enzyme specificity.

  • Case Study: In biochemical assays, TFEMI was shown to modulate the activity of specific enzymes involved in metabolic processes, potentially leading to insights into metabolic flux changes.

Material Science

TFEMI is utilized in the development of new materials due to its unique chemical properties. It serves as a building block for synthesizing polymers and other advanced materials.

  • Case Study: Researchers employed TFEMI in solid-phase synthesis techniques to create tailored polyamides with imidazole moieties, enhancing material properties for industrial applications.

Antioxidant Activity

Studies indicate that TFEMI exhibits antioxidant properties, which may contribute to cellular protection against oxidative stress.

  • Research Findings: Assays measuring the ability of TFEMI to scavenge reactive oxygen species (ROS) showed significant antioxidant capacity, suggesting its potential role in disease prevention.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Chemical Structure :

  • Formula : C₇H₇F₃N₂O₂
  • CAS No.: 1311316-93-4
  • Key Features :
    • A methyl group at the 1-position of the imidazole ring.
    • A trifluoroethyl ester group at the 2-position.
    • High lipophilicity due to the trifluoromethyl moiety .

Comparison with Structurally Similar Compounds

2.1. Substituent Position and Electronic Effects
  • 2,2,2-Trifluoroethyl Imidazole-1-Carboxylate (CAS 81265-32-9) :

    • Isomer with carboxylate at the 1-position instead of 2.
    • Altered electronic distribution reduces steric hindrance but may decrease binding affinity in enzyme inhibition .
  • 1-(2,2,2-Trifluoroethyl)-1H-Imidazole-5-Carboxylic Acid (CAS 328569-22-8) :

    • Carboxylic acid at the 5-position with trifluoroethyl at 1.
    • Higher water solubility (acid vs. ester) but lower bioavailability .
2.2. Ester Group Variations
  • Ethyl 1-Methyl-1H-Imidazole-2-Carboxylate :

    • Ethyl ester instead of trifluoroethyl.
    • Lower lipophilicity (logP ~1.2 vs. ~2.5 for trifluoroethyl analog) .
    • Faster hydrolysis in vivo due to reduced electron-withdrawing effects .
  • Methyl 2-(2-Phenylethyl)-1H-Imidazole-4-Carboxylate (CAS 300680-10-8): Phenethyl substituent at 2-position and methyl ester at 4.
2.3. Heterocyclic and Halogen-Substituted Derivatives
  • Ethyl 4-(4-Bromophenyl)-1-Methyl-2-Phenyl-1H-Imidazole-5-Carboxylate (3m) :

    • Bromine enhances halogen bonding in enzyme interactions.
    • Higher melting point (106–107°C) vs. trifluoroethyl analog (N/A), suggesting stronger crystal packing .
  • 1-[[4-(Trifluoromethyl)Phenyl]Methyl]Imidazole-2-Carboxylic Acid :

    • Trifluoromethyl benzyl group at 1-position.
    • Enhanced rigidity and π-π interactions compared to the methyl-substituted target compound .

Physical and Chemical Properties

Compound Melting Point (°C) Solubility Key Substituents
2,2,2-Trifluoroethyl 1-Methyl-1H-Imidazole-2-Carboxylate N/A Low (lipophilic) 1-Me, 2-CF₃CH₂OCO-
Ethyl 2-Phenyl-1,4-Di-p-Tolyl-1H-Imidazole-5-Carboxylate (3h) 127–128 Moderate in DMSO 2-Ph, 4-p-Tolyl, 5-EtOCO-
Methyl 1-(4-Chlorophenyl)-2,4-Diphenyl-1H-Imidazole-5-Carboxylate (3j) 157–158 Low in water 1-(4-ClPh), 2,4-Ph, 5-MeOCO-
1-(2,2,2-Trifluoroethyl)-1H-Imidazole-5-Carboxylic Acid N/A High (aqueous buffer) 1-CF₃CH₂, 5-COOH

Reactivity and Stability

  • Hydrolysis Sensitivity :

    • Trifluoroethyl esters resist hydrolysis better than ethyl/methyl esters due to strong electron-withdrawing effects of CF₃ .
    • Acid derivatives (e.g., CAS 328569-22-8) are prone to decarboxylation under acidic conditions .
  • Thermal Stability :

    • Compounds with aromatic substituents (e.g., 3h, 3j) exhibit higher melting points, correlating with robust crystal lattice interactions .

Biological Activity

2,2,2-Trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate (TFEMI) is a synthetic compound with the molecular formula C₇H₇F₃N₂O₂ and a molecular weight of 208.14 g/mol. This compound features a trifluoroethyl group that enhances its lipophilicity and potentially alters its biological activity. The imidazole ring and carboxylate functional group suggest interesting chemical behavior and possible interactions with biological systems.

Chemical Structure and Properties

The structure of TFEMI includes:

  • Imidazole Ring : A five-membered ring containing nitrogen atoms, known for its role in biological systems.
  • Trifluoroethyl Group : This group increases the lipophilicity of the compound, affecting its interaction with biological membranes.
  • Carboxylate Group : This functional group may influence the compound's solubility and reactivity.

Biological Activity Overview

Preliminary studies indicate that compounds with similar structures to TFEMI interact effectively with various biological targets, including enzymes and receptors. However, specific research on TFEMI's mechanisms of action remains limited.

Potential Biological Interactions

  • Enzyme Inhibition/Activation : The presence of the imidazole ring suggests potential interactions with enzymes involved in metabolic pathways. Compounds like TFEMI may modulate enzyme activity, impacting metabolic flux.
  • Cellular Signaling : TFEMI could influence cell signaling pathways due to its unique structural features, potentially leading to alterations in gene expression and cellular responses.

Comparative Analysis with Similar Compounds

The following table compares TFEMI with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
1-Methyl-1H-imidazole-2-carboxylic acidC₅H₆N₂O₂Lacks trifluoroethyl group; simpler structure
2-Fluoroethyl 1-methyl-1H-imidazole-2-carboxylateC₇H₈F₁N₂O₂Contains a fluorinated ethyl group; less lipophilic
1-MethylimidazoleC₄H₆N₂No carboxylate; basic imidazole structure

The trifluoroethyl group's presence in TFEMI enhances its lipophilicity compared to these similar compounds, which may contribute to its distinct pharmacological profile.

Research Findings and Case Studies

While direct studies on TFEMI are scarce, related compounds have shown promising results:

  • Imidazotetrazine Prodrugs : Research on imidazotetrazine derivatives indicates that modifications can significantly affect their anticancer activity. For instance, a trifluoroethyl analogue demonstrated activity in NCI60 cell line panels with a mean GI50 of 10.7 µM .
  • Biochemical Interactions : Other imidazole derivatives have been noted for their ability to modulate signaling pathways and influence cellular metabolism. This suggests that TFEMI may exhibit similar biochemical properties.
  • Therapeutic Applications : The potential antiviral and anticancer activities of imidazole derivatives have been explored, indicating that TFEMI could be investigated for similar therapeutic properties .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2,2,2-trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate, and how are intermediates validated?

  • Answer : Synthesis typically involves a multi-step approach:

  • Imidazole core formation : The 1-methylimidazole-2-carboxylic acid precursor can be synthesized via cyclization reactions using aldehydes and amines under acidic conditions (e.g., HCl catalysis) .
  • Esterification : Reacting the carboxylic acid intermediate with 2,2,2-trifluoroethanol in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
  • Characterization : Key intermediates are validated using 1H^1H-NMR, 13C^{13}C-NMR, 19F^{19}F-NMR, and FT-IR spectroscopy to confirm functional groups. Elemental analysis (C, H, N) ensures stoichiometric purity .

Q. Which analytical techniques are critical for verifying the structural integrity of this compound?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : 19F^{19}F-NMR is essential for confirming the trifluoroethyl group’s presence and electronic environment .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) provides exact mass verification.
  • X-ray Crystallography : For crystalline derivatives, single-crystal X-ray diffraction resolves bond lengths, angles, and stereoelectronic effects .
  • Elemental Analysis : Validates purity (>95%) by matching experimental and theoretical C/H/N ratios .

Advanced Research Questions

Q. How does the trifluoroethyl group modulate the compound’s pharmacokinetic properties and target binding affinity?

  • Answer : The trifluoroethyl group:

  • Enhances lipophilicity , improving membrane permeability (measured via logP assays) .
  • Reduces metabolic degradation : Fluorine’s inductive effect stabilizes the ester bond against hydrolytic enzymes .
  • Influences target binding : Docking studies (e.g., using AutoDock Vina) reveal that the CF3_3 group engages in hydrophobic interactions with protein pockets, as observed in analogous imidazole derivatives .

Q. What computational approaches predict the conformational stability of this compound under physiological conditions?

  • Answer :

  • Molecular Dynamics (MD) Simulations : Simulate solvation in water or lipid bilayers to assess stability at varying pH and temperature .
  • Quantum Mechanical Calculations : Density Functional Theory (DFT) evaluates electronic effects (e.g., fluorine’s electron-withdrawing impact on the imidazole ring) .
  • Docking Studies : Compare binding poses with and without the trifluoroethyl group to quantify affinity differences .

Q. How can researchers resolve contradictions in reported biological activities of fluorinated imidazole derivatives?

  • Answer :

  • Orthogonal Assays : Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., cytotoxicity in cancer lines) to rule out assay-specific artifacts .
  • Systematic SAR Studies : Synthesize analogs with incremental structural changes (e.g., replacing CF3_3 with CH3_3) to isolate the trifluoroethyl group’s contribution .
  • Meta-Analysis : Aggregate data from PubMed and Scopus using keywords like “fluorinated imidazole bioactivity” to identify trends or methodological inconsistencies .

Q. When should HPLC versus NMR be prioritized for purity assessment of this compound?

  • Answer :

  • HPLC : Preferred for quantitative purity analysis (>99%) and detecting trace impurities (e.g., unreacted starting materials) .
  • NMR : Identifies structural isomers or regiochemical byproducts (e.g., N-methyl vs. O-methyl derivatives) that HPLC might miss .
  • Combined Approach : Use HPLC for batch consistency and NMR for structural validation in early-stage synthesis .

Methodological Notes

  • Synthesis Optimization : For scale-up, replace DCC with greener catalysts (e.g., DMAP) to reduce toxicity .
  • Fluorine-Specific Analysis : 19F^{19}F-NMR chemical shifts are highly sensitive to solvent polarity; use CDCl3_3 for consistency .
  • Data Reproducibility : Archive raw spectral data (e.g., Bruker .topspin files) and crystallization conditions (e.g., solvent ratios) for peer validation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Reactant of Route 1
2,2,2-trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate
Reactant of Route 2
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2,2,2-trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate

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